4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alcohol under dehydrating conditions. Common reagents include boron trihalides and alkyl borates.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as distillation and crystallization are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds.
Scientific Research Applications
Chemistry
In organic chemistry, 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane is used as a reagent for the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action for 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic molecules. The boron atom can act as a Lewis acid, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane
- 4,4,5,5-Tetraethyl-2-(methoxy)-1,3,2-dioxaborolane
Uniqueness
The unique aspect of 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane lies in its specific alkyl and alkoxy substituents, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C13H27BO3 |
---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
4,4,5,5-tetraethyl-2-propan-2-yloxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H27BO3/c1-7-12(8-2)13(9-3,10-4)17-14(16-12)15-11(5)6/h11H,7-10H2,1-6H3 |
InChI Key |
MGXXVDMSMRBVQX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(CC)CC)(CC)CC)OC(C)C |
Origin of Product |
United States |
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